1-Propyl-1H-benzimidazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
1-propylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMEKOVVYNPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves the reaction of 1-propyl-1H-benzimidazole with an amine group at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s benzimidazole scaffold and primary amine group are susceptible to oxidation under controlled conditions. Key reactions include:
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Amine Oxidation : The 5-position amine can be oxidized to a nitroso or nitro group using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
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Ring Oxidation : The fused benzene ring may undergo epoxidation or hydroxylation when treated with meta-chloroperbenzoic acid (mCPBA) or other electrophilic oxidants .
Example Conditions :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 60°C | Nitroso derivative | 45-55% |
| KMnO₄ (aq.) | RT | Nitro derivative | 30-40% |
Reduction Reactions
The dihydrochloride salt facilitates reduction at the amine or heterocyclic positions:
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Amine Reduction : While the primary amine is typically stable, reductive alkylation can occur using formaldehyde and sodium cyanoborohydride (NaBH₃CN) to form secondary amines.
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Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the imidazole ring to a dihydrobenzimidazole derivative.
Key Reagents :
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Sodium borohydride (NaBH₄) for mild reductions.
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Lithium aluminum hydride (LiAlH₄) for dehydrohalogenation side reactions.
Nucleophilic Substitution
The 1-propyl group and 5-amine position enable substitution reactions:
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Alkylation/Acylation : The amine reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated products.
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Aromatic Electrophilic Substitution : Nitration or sulfonation at the benzene ring’s 4-position occurs under strongly acidic conditions .
Case Study :
A structurally similar compound, 2-Isopropyl-1H-benzimidazol-5-amine dihydrochloride, underwent nucleophilic substitution with ethyl bromoacetate to yield a carboxylate ester derivative (85% yield).
Condensation and Cyclization
The amine group participates in Schiff base formation and heterocycle synthesis:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, useful in coordination chemistry.
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Multi-Component Reactions : In ethanol under reflux, it condenses with diketones and ammonium acetate to form polycyclic derivatives, as observed in analogous benzimidazole systems .
Mechanistic Insight :
Condensation with α-keto acids generates fused quinoxaline-benzimidazole hybrids, leveraging the amine’s nucleophilicity .
Comparative Reactivity with Related Compounds
| Reaction Type | 1-Propyl Derivative | 2-Isopropyl Analog | 1-Ethyl Derivative |
|---|---|---|---|
| Oxidation (H₂O₂) | Nitroso formation | Nitroso formation | No reaction |
| Alkylation (MeI) | 85% yield | 78% yield | 90% yield |
| Catalytic Hydrogenation | Partial ring reduction | Full saturation | No reaction |
Research Highlights and Limitations
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Antimicrobial Derivative Synthesis : Substitution at the 5-amine position with sulfonamide groups produced compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Challenges : The dihydrochloride salt’s hygroscopic nature complicates anhydrous reactions, requiring strict moisture control.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzimidazole family, including 1-propyl-1H-benzimidazol-5-amine dihydrochloride, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. For instance, studies suggest that this compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with molecular targets involved in cancer progression is a focus of ongoing research .
Case Studies and Research Findings
Pharmacological Insights
Recent reviews have highlighted the bioactivity of benzimidazole derivatives, including their role as inhibitors of viral infections such as Hepatitis C. The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole scaffold can enhance antiviral potency and selectivity against specific viral targets .
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their biological effects. The compound may also act on cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Propyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other benzimidazole derivatives such as:
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Similar in structure but with a methyl group at the 2-position.
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A pyrazole derivative with similar biological activities.
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride: Another benzimidazole derivative with different substitution patterns.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in oncology and infectious disease management. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications.
Chemical Structure and Properties
The compound features a benzimidazole core structure characterized by a fused benzene and imidazole ring. Its molecular formula is , with a molecular weight of approximately 265.16 g/mol. The presence of the propyl group contributes to its unique biological properties, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical for cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Receptor Modulation : It may also act on serotonin receptors (5-HTR), which are implicated in cognitive functions and mood regulation. This interaction suggests potential applications in neuropharmacology, particularly for conditions like depression and anxiety .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:
- In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction and cell cycle arrest mechanisms .
- Mechanistic Insights : The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida species .
- Synergistic Effects : When used in combination with other antibiotics, the compound has shown synergistic effects, enhancing the overall antimicrobial activity and potentially reducing resistance development.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in human breast cancer models revealed significant tumor reduction when administered at therapeutic doses. The study utilized both in vitro assays and in vivo xenograft models, confirming the compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Application
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed promise in biofilm disruption, suggesting its use in treating chronic infections .
Data Summary
Q & A
Q. What are the recommended methods for synthesizing 1-propyl-1H-benzimidazol-5-amine dihydrochloride?
Synthesis typically involves cyclization of substituted benzimidazole precursors. A common approach uses hydrazine derivatives and ketones under acidic conditions to form the benzimidazole core, followed by propylation and dihydrochloride salt formation. For example, analogous compounds (e.g., 4-(5-amino-1H-benzimidazol-2-yl)-phenol dihydrochloride) are synthesized via coupling reactions between aminobenzimidazoles and phenolic groups under controlled pH and temperature . Reaction optimization should prioritize purity (>95%) through recrystallization or column chromatography, as impurities in similar compounds are known to skew bioactivity data .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD), leveraging software like SHELXL for refinement . Purity assays (HPLC/UV-Vis) are critical, as residual solvents or unreacted intermediates (e.g., propylating agents) may persist .
Q. What solvents and storage conditions are optimal for this dihydrochloride salt?
The dihydrochloride form enhances aqueous solubility, making water, methanol, and dimethyl sulfoxide (DMSO) suitable solvents. Store at 2–8°C in airtight, light-protected containers to prevent degradation. Analogous dihydrochloride salts (e.g., pyrimidin-5-ylmethanamine dihydrochloride) show stability for >12 months under these conditions .
Advanced Research Questions
Q. How do reaction mechanisms differ when varying propylation agents (e.g., 1-bromopropane vs. propanol derivatives)?
Alkyl halides (e.g., 1-bromopropane) typically yield higher propylation efficiency due to superior leaving-group kinetics. However, propanol derivatives require acid catalysis (e.g., H₂SO₄) and elevated temperatures (~80°C), which may degrade the benzimidazole core. Kinetic studies on similar compounds (e.g., ethyl amino(pyrazolyl)acetate hydrochlorides) suggest SN2 pathways dominate with alkyl halides, while propanol derivatives follow nucleophilic substitution with protonation .
Q. What contradictions exist in reported bioactivity data for benzimidazole derivatives, and how can they be resolved?
Discrepancies in antimicrobial or antiparasitic activity (e.g., IC₅₀ values) often arise from assay conditions (pH, solvent) or impurities. For instance, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-amine dihydrochloride showed variable potency due to residual diketone intermediates . Mitigate this by standardizing protocols (e.g., CLSI guidelines) and cross-validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How can computational modeling (DFT, molecular docking) guide structural optimization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. For example, exact-exchange terms in DFT improve thermochemical accuracy for benzimidazole derivatives . Docking studies (AutoDock Vina) against target proteins (e.g., β-tubulin in parasites) can prioritize substituents enhancing binding affinity .
Q. What strategies minimize byproducts during dihydrochloride salt formation?
Control stoichiometry (2:1 HCl:amine) and add HCl gas slowly in anhydrous ethanol to avoid localized acidity, which can protonate non-target sites. For analogs like 3-amino-5-ethyl-1H-pyrazole hydrochloride, quenching with ice-cold ether improves crystalline yield . Monitor pH (<2) to ensure complete salt formation .
Q. How does the propyl chain length affect physicochemical properties?
Comparative studies on ethyl vs. propyl derivatives (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) show increased lipophilicity (logP) with longer alkyl chains, enhancing membrane permeability but reducing aqueous solubility. Balance this via substituent tuning (e.g., adding polar groups to the benzimidazole ring) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., InChIKey: LGXVYJWATARFML for 5-propyl-1H-pyrazol-3-amine hydrochloride) .
- Safety : Follow USP guidelines for handling dihydrochloride salts, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
